Cas no 39588-33-5 (6-methylimidazo1,2-apyridin-2-amine)
6-methylimidazo1,2-apyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-Imidazo[1,2-a]pyridin-2-amine
- 6-methylimidazo[1,2-a]pyridin-2-amine
- F1967-5704
- AKOS022904056
- CS-0097001
- DA-35987
- 6-methylimidazo[1,2-a]pyridine-2-amine
- 39588-33-5
- imidazo[1,2-a]pyridin-2-amine,6-methyl-
- GKDWHNMQINVMGP-UHFFFAOYSA-N
- SCHEMBL3406881
- 6-methylimidazo1,2-apyridin-2-amine
-
- MDL: MFCD11846598
- Inchi: 1S/C8H9N3/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3
- InChI Key: GKDWHNMQINVMGP-UHFFFAOYSA-N
- SMILES: N12C=C(N)N=C1C=CC(C)=C2
Computed Properties
- Exact Mass: 147.079647300g/mol
- Monoisotopic Mass: 147.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.3Ų
6-methylimidazo1,2-apyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 219141-250mg |
6-Methylimidazo[1,2-a]pyridin-2-amine, 95% min |
39588-33-5 | 95% | 250mg |
$593.00 | 2023-09-06 | |
| Matrix Scientific | 219141-500mg |
6-Methylimidazo[1,2-a]pyridin-2-amine, 95% min |
39588-33-5 | 95% | 500mg |
$1065.00 | 2023-09-06 | |
| Matrix Scientific | 219141-1g |
6-Methylimidazo[1,2-a]pyridin-2-amine, 95% min |
39588-33-5 | 95% | 1g |
$1680.00 | 2023-09-06 | |
| TRC | M279721-10mg |
6-methylimidazo[1,2-a]pyridin-2-amine |
39588-33-5 | 10mg |
$190.00 | 2023-05-18 | ||
| TRC | M279721-50mg |
6-methylimidazo[1,2-a]pyridin-2-amine |
39588-33-5 | 50mg |
$873.00 | 2023-05-18 | ||
| TRC | M279721-100mg |
6-methylimidazo[1,2-a]pyridin-2-amine |
39588-33-5 | 100mg |
$ 1800.00 | 2023-09-07 | ||
| Chemenu | CM269474-1g |
6-Methylimidazo[1,2-a]pyridin-2-amine |
39588-33-5 | 95+% | 1g |
$1053 | 2021-08-18 | |
| Alichem | A029205255-1g |
6-Methylimidazo[1,2-a]pyridin-2-amine |
39588-33-5 | 95% | 1g |
$744.64 | 2023-09-02 | |
| Chemenu | CM269474-1g |
6-Methylimidazo[1,2-a]pyridin-2-amine |
39588-33-5 | 95%+ | 1g |
$*** | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167641-1g |
6-Methylimidazo[1,2-a]pyridin-2-amine |
39588-33-5 | 95% | 1g |
¥4858.00 | 2024-05-15 |
6-methylimidazo1,2-apyridin-2-amine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 6-methylimidazo1,2-apyridin-2-amine
6-Methylimidazo[1,2-a]pyridin-2-amine (CAS No. 39588-33-5): A Comprehensive Overview
The compound 6-methylimidazo[1,2-a]pyridin-2-amine, identified by the CAS registry number 39588-33-5, is a heterocyclic aromatic amine with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazopyridines, which are known for their versatile structures and unique chemical properties. The imidazo[1,2-a]pyridine framework is a fused bicyclic system comprising an imidazole ring fused to a pyridine ring, with a methyl group at the 6-position and an amine group at the 2-position. This structural arrangement imparts distinctive electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of 6-methylimidazo[1,2-a]pyridin-2-amine in the development of novel pharmaceutical agents. Researchers have explored its potential as a building block for constructing bioactive molecules with applications in oncology, neurology, and infectious diseases. The compound's ability to act as a ligand in metalloenzyme inhibition has been particularly promising, with findings suggesting its role in modulating enzyme activity associated with cancer progression.
The synthesis of 6-methylimidazo[1,2-a]pyridin-2-amine involves multi-step processes that often utilize microwave-assisted organic synthesis (MAOS) techniques. These methods have been shown to enhance reaction efficiency and selectivity compared to traditional heating methods. Recent advancements in catalytic systems have further optimized the synthesis pathway, reducing production costs and improving scalability for industrial applications.
In terms of biological activity, 6-methylimidazo[1,2-a]pyridin-2-amine has demonstrated potent inhibitory effects on several key enzymes involved in cellular signaling pathways. For instance, studies have revealed its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This property positions it as a potential candidate for anti-cancer drug development. Additionally, its interaction with histone deacetylases (HDACs) has been investigated, offering insights into its role in epigenetic regulation.
The pharmacokinetic profile of 6-methylimidazo[1,2-a]pyridin-2-amine has also been extensively studied. Research indicates that it exhibits favorable absorption and distribution characteristics in preclinical models, suggesting its potential for systemic delivery. However, further studies are required to evaluate its metabolic stability and bioavailability in human subjects.
The application of computational chemistry tools has significantly advanced our understanding of the molecular interactions involving 6-methylimidazo[1,2-a]pyridin-2-amine. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, while molecular docking studies have elucidated its binding modes with target proteins. These computational approaches have facilitated the design of analogs with improved pharmacological properties.
In conclusion, 6-methylimidazo[1,2-a]pyridin-2-amine (CAS No. 39588-33-5) stands as a remarkable example of how structural complexity can be harnessed to create molecules with diverse functional capabilities. Its role as a scaffold for drug discovery continues to evolve with ongoing research efforts aimed at unlocking its full therapeutic potential.
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